
Dichloro(hexyl)silane
概要
説明
Dichloro(hexyl)silane: is an organosilicon compound with the molecular formula C6H14Cl2Si . It is a member of the chlorosilane family, characterized by the presence of silicon-chlorine bonds. This compound is used in various chemical processes and industrial applications due to its reactivity and ability to form siloxane bonds.
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(hexyl)silane can be synthesized through the reaction of hexylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is as follows:
C6H13MgBr+SiCl4→C6H13SiCl2+MgBr2
Industrial Production Methods: Industrial production of this compound often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions:
- Dichloro(hexyl)silane reacts with water to form hexylsilanediol and hydrochloric acid.
Hydrolysis: C6H13SiCl2+2H2O→C6H13Si(OH)2+2HCl
Reaction with alcohols to form alkoxysilanes.Alcoholysis: C6H13SiCl2+2ROH→C6H13Si(OR)2+2HCl
Reduction with lithium aluminum hydride to form hexylsilane.Reduction: C6H13SiCl2+2LiAlH4→C6H13SiH2+2LiCl+2AlCl3
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst.
Alcoholysis: Alcohols such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Hexylsilanediol
- Hexylsilane
- Hexylalkoxysilanes
科学的研究の応用
Chemistry: Dichloro(hexyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the production of siloxane polymers and resins.
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture applications. It can create hydrophobic or hydrophilic surfaces, depending on the desired cell interaction.
Industry: In the industrial sector, this compound is used in the production of silicone rubber, adhesives, and sealants. It is also utilized in the manufacture of coatings and paints to enhance their durability and resistance to environmental factors.
作用機序
Molecular Targets and Pathways: Dichloro(hexyl)silane primarily acts through the formation of siloxane bonds. The silicon-chlorine bonds in the compound are highly reactive, allowing it to undergo various chemical transformations. In biological systems, it can modify surface properties, influencing cell adhesion and growth.
類似化合物との比較
- Dichlorodimethylsilane
- Dichloromethylsilane
- Trichlorosilane
Uniqueness: Dichloro(hexyl)silane is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can influence the hydrophobicity and reactivity of the compound, making it suitable for specific applications where other chlorosilanes may not be as effective.
特性
IUPAC Name |
dichloro(hexyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-2-3-4-5-6-9(7)8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKYPUSQZAJABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
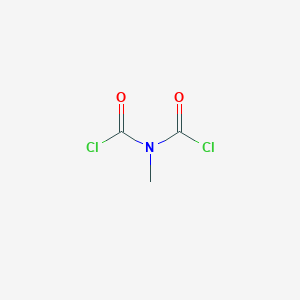
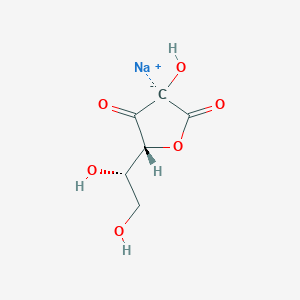
![(3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinate](/img/structure/B8037994.png)
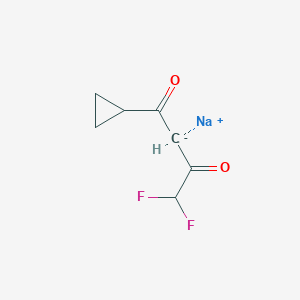
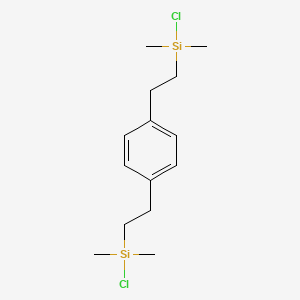
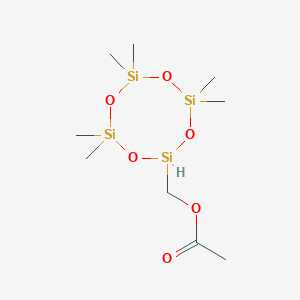

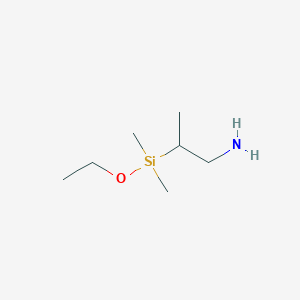
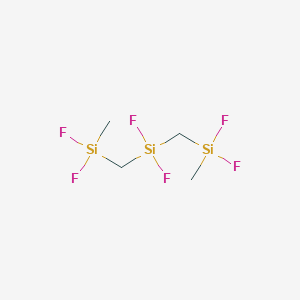
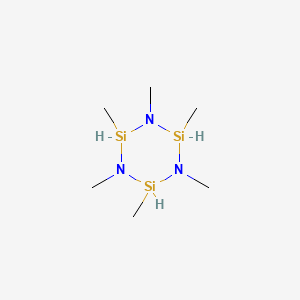
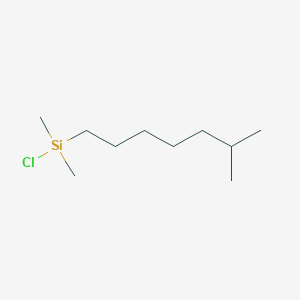


![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)
